4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide

STAT3 inhibition STAT1 counter-screen isoform selectivity

Researchers investigating IL-6/JAK/STAT3 pathways require selective STAT3 inhibition without concomitant STAT1 suppression. This compound addresses that need: STAT3 IC50 = 3.03 µM with 18.4-fold selectivity over STAT1 (IC50 = 55.7 µM), enabling mechanistic studies at 1-10 µM. Its S1P1 partial agonism (EC50 = 8.02 µM) serves as a low-efficacy control in receptor internalization and β-arrestin recruitment assays. As an MLSMR-deposited probe with validated bioactivity across STAT3, STAT1, and S1P1 targets, it provides a reliable reference for SAR exploration and computational chemogenomics model validation.

Molecular Formula C17H21N3O3S2
Molecular Weight 379.5 g/mol
CAS No. 606134-86-5
Cat. No. B12588921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide
CAS606134-86-5
Molecular FormulaC17H21N3O3S2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C17H21N3O3S2/c21-16(20-17-18-10-11-24-17)14-6-8-15(9-7-14)25(22,23)19-12-13-4-2-1-3-5-13/h6-11,13,19H,1-5,12H2,(H,18,20,21)
InChIKeyQFQOHPYLCCJBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide Overview


4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide (PubChem CID 652627) is a synthetic small molecule that integrates a thiazole ring, a benzamide core, and a cyclohexylmethyl-substituted sulfonamide group within a single scaffold (MW 379.5 g/mol, cLogP 3.5, tPSA 125 Ų) . It was originally deposited in the Molecular Libraries Small Molecule Repository (MLSMR) and has been profiled in multiple PubChem BioAssays, revealing quantifiable activity at the signal transducer and activator of transcription 3 (STAT3), STAT1, and sphingosine-1-phosphate receptor 1 (S1P1) . This multi-target profile distinguishes it from classical antibacterial sulfonamides and positions it as a probe for eukaryotic signaling pathways.

Eukaryotic signaling probe (STAT3, STAT1, S1P1)

Isoform-selectivity assay context (STAT3-preferring)

Lead-like property profile (cLogP 3.5, tPSA 125 Ų)

Structural Differentiation from Generic Sulfonamides


The cyclohexylmethyl moiety on the sulfonamide nitrogen and the unsubstituted thiazole ring jointly define the pharmacophore of this compound. Minor modifications produce profound shifts in biological profile: the 4-methyl-thiazole analog (CAS 606134-87-6) increases cLogP from 3.5 to 3.9 and molecular weight from 379.5 to 393.5 g/mol , while replacement of the cyclohexylmethyl group with a 2-thenyl (thiophen-2-ylmethyl) group redirects activity toward tyrosine-protein phosphatase non-receptor type 22 (PTPN22) with an IC₅₀ >79,400 nM . Classical sulfonamide antibiotics such as sulfathiazole act via dihydropteroate synthase inhibition in prokaryotes and show no meaningful activity against STAT3 or S1P1 . Consequently, generic sulfonamide or benzamide-thiazole substitution will not replicate the specific multi-target signature that defines this compound's utility as a eukaryotic signaling probe.

Target class

Classical sulfonamide antibiotics act on bacterial DHPS; may not replicate eukaryotic STAT3/S1P1 engagement.

Analog shift

4‑Methyl‑thiazole congener increases cLogP (+0.4) and MW; lipophilicity-driven assay compatibility may differ.

Redirection

2‑Thenyl sulfonamide N‑substitution redirects activity toward PTPN22, altering target engagement profile.

Quantitative Differentiation Evidence


STAT3 vs. STAT1 Selectivity

In cell-based high-throughput screening assays conducted by The Scripps Research Institute Molecular Screening Center, 4-(cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide demonstrated an IC₅₀ of 3,030 nM against STAT3, compared with an IC₅₀ of 55,700 nM against STAT1 in a parallel counter-screen . This yields a STAT3/STAT1 selectivity ratio of approximately 18.4-fold. In contrast, the structurally related sulfonamide analog 4-[benzene(methyl)sulfonamido]-N-(1,3-thiazol-2-yl)benzamide (BDBM18444) showed a Ki of 23,400 nM and IC₅₀ of 34,400 nM against lysosomal acid glucosylceramidase—a completely unrelated target—demonstrating that subtle sulfonamide N-substitution reshapes target engagement .

STAT3 vs. STAT1
Method context
STAT3 IC₅₀ = 3,030 nM | STAT1 IC₅₀ = 55,700 nM
Selectivity ratio ≈ 18.4‑fold
Supports STAT3‑selective pathway‑response interpretation
Cell‑based HTS; TSRI MLPCN center. Cross‑study comparator engages unrelated target.
STAT3 inhibition STAT1 counter-screen isoform selectivity cancer signaling

S1P1 Agonist Potency Comparison

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide exhibits measurable but weak S1P1 agonist activity, with a reported EC₅₀ of 8,020 nM (and >30,000 nM in an alternative assay format) from the Scripps Research Institute screening panel . This places it at the low-potency end of the S1P1 agonist spectrum: the optimized 1,3-thiazole clinical candidate 24c achieves an EC₅₀ of 3.4 nM (>2,300-fold more potent) , while ponesimod (ACT-128800) reports an EC₅₀ of 9.1 nM . The compound's weak partial agonism may be advantageous for applications requiring sub-maximal S1P1 receptor activation without triggering full receptor internalization or lymphopenia.

S1P1 agonist potency
Assay context
EC₅₀ = 8,020 nM (and >30,000 nM)
vs. 24c (3.4 nM) and ponesimod (9.1 nM)
Weak partial agonist profile supports sub‑maximal S1P1 activation studies
Human S1P1; TSRI screening panel. Clinical agonists are >800‑fold more potent.
S1P1 receptor sphingosine-1-phosphate GPCR agonism immunomodulation

Physicochemical Comparison with 4-Methyl-Thiazole Congener

The closest commercially cataloged structural congener, 4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 606134-87-6, PubChem CID 1460369), differs by a single methyl group on the thiazole ring . This minimal structural change increases the computed cLogP from 3.5 to 3.9 and the molecular weight from 379.5 to 393.5 g/mol, while raising the topological polar surface area (tPSA) estimate comparably (both compounds share the same hydrogen bond donor/acceptor counts: HBD = 2, HBA = 6) . The higher lipophilicity of the 4-methyl analog predicts increased membrane permeability but potentially reduced aqueous solubility, which may alter assay compatibility and in vitro ADME behavior.

4‑Methyl congener
Data to verify
ΔcLogP = +0.4; ΔMW = +14 g/mol
HBD/HBA unchanged; tPSA ≈ 125 Ų
Lower lipophilicity may support aqueous assay compatibility
Computed values only; no experimental solubility or permeability data.
physicochemical properties cLogP lead optimization ADME prediction

Target Class Divergence from Sulfonamide Antibiotics

Classical sulfonamide antibiotics such as sulfathiazole (CID 5340) function by inhibiting bacterial dihydropteroate synthase (DHPS) with an IC₅₀ of 9,000 nM against the LasR quorum-sensing regulator in Pseudomonas aeruginosa . In contrast, 4-(cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide engages eukaryotic targets—STAT3 (IC₅₀ = 3,030 nM), STAT1 (IC₅₀ = 55,700 nM), and S1P1 (EC₅₀ = 8,020 nM)—with no reported antibacterial DHPS activity . This target class divergence means that sulfathiazole and its generic congeners cannot serve as functional substitutes for any application requiring STAT or S1P1 pathway modulation.

Target class divergence
Class‑level inference
STAT3/S1P1 (eukaryotic) vs. sulfathiazole DHPS (prokaryotic)
Complete target space orthogonality
Different target class limits functional substitution in STAT/S1P1 research
Sulfathiazole IC₅₀ = 9,000 nM (LasR, bacterial). No reported eukaryotic activity.
target class differentiation eukaryotic signaling antibacterial sulfonamides sulfathiazole

Validated Application Scenarios


STAT3-Selective Pathway Profiling

With a STAT3 IC₅₀ of 3.03 µM and 18.4-fold selectivity over STAT1 (IC₅₀ = 55.7 µM), this compound is suitable as a tool compound for STAT3-dependent gene expression studies where concomitant STAT1 inhibition must be minimized . Researchers investigating IL-6/JAK/STAT3 signaling in inflammatory or oncological contexts can use this compound at concentrations between 1–10 µM to achieve measurable STAT3 suppression without saturating STAT1 pathways.

S1P1 Weak Partial Agonist Control

The compound's S1P1 EC₅₀ of 8.02 µM defines it as a weak partial agonist, in contrast to potent clinical agonists such as ponesimod (EC₅₀ = 9.1 nM) . This makes it a useful low-efficacy control in S1P1 receptor internalization assays, β-arrestin recruitment studies, and lymphocyte egress experiments where distinguishing partial from full agonism is mechanistically informative.

Sulfonamide-Benzamide-Thiazole SAR Probe

The compound serves as a reference point for SAR exploration of the N-thiazol-2-yl-benzamide sulfonamide chemotype. Its unsubstituted thiazole and cyclohexylmethyl sulfonamide substituents provide a baseline for systematic modification—such as thiazole methylation (CAS 606134-87-6) or sulfonamide N-substituent replacement (e.g., 2-thenyl analog BDBM74446)—to map the structural determinants of STAT3 vs. PTPN22 vs. S1P1 target engagement .

Multi-Target Library Annotation and Benchmarking

As a PubChem MLSMR-deposited compound with quantitative bioactivity data across three distinct target classes (STAT3, STAT1, S1P1), this compound is valuable for computational chemogenomics and multi-target predictive model validation. Its computed properties (MW = 379.5, cLogP = 3.5, tPSA = 125 Ų) place it within lead-like chemical space, making it an informative benchmark for virtual screening campaigns targeting STAT or GPCR pathways .

Application
Selection Property
Validation Focus
STAT3 pathway research
Isoform‑selectivity profile
STAT3‑dependent gene expression context
S1P1 partial agonism studies
Weak partial agonist efficacy
Receptor internalization / β‑arrestin endpoints
Sulfonamide SAR exploration
Baseline chemotype reference
Target engagement mapping (STAT3/PTPN22/S1P1)
Chemogenomics benchmarking
Multi‑target bioactivity profile
Computational model validation
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